1-Benzyl-3,5-dimethyl-1H-pyrazole
Overview
Description
1-Benzyl-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Metallomacrocyclic Palladium(II) Complexes : This research involved synthesizing new hybrid pyrazole ligands N1-substituted by polyether chains and phenyl groups, including 1-Benzyl-3,5-dimethyl-1H-pyrazole. The study focused on their reaction with Palladium(II) and their characterization, including their structures and stability in different solvents (Guerrero et al., 2008).
Experimental and Computational Modeling Studies : This research synthesized and characterized 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester. The study used X-ray crystallography, elemental analysis, and UV-Vis spectrum, along with Density Functional Theory (DFT) calculations to explore its structure and properties (Shi et al., 2012).
Catechol Oxidase Mimetic Activity of Copper(I) Complexes : This study examined the coordination behavior and catechol oxidase activity of copper(I) complexes with 3,5-dimethyl pyrazole derivatives, including benzyl-3,5-dimethyl-pyrazole-1-dithioate. The research highlighted the role of the copper(I) center in the oxidation process and provided insights into the kinetics and mechanism of the reaction (Santra et al., 2016).
Dithiocarbamate RAFT Agents with Broad Applicability : This research demonstrated the versatility of 3,5-Dimethyl-1H-pyrazole-1-carbodithioates as dithiocarbamate RAFT agents in polymer chemistry, highlighting their effectiveness in controlling polymerization processes (Gardiner et al., 2016).
Antibacterial, Antifungal, and Larvicidal Activities of Pyrazole/Pyridine Based Compounds : This study synthesized and evaluated the antimicrobial activities of pyrazole-based compounds, including benzyl 3,5-dimethyl pyrazole-1-dithioate. The research found significant antibacterial and antifungal effects, indicating potential applications in developing new antibiotics (Mondal et al., 2017).
Molecular Structure and Electrochemical Properties of Co(II) Complexes : This research involved synthesizing and studying the cytotoxic effects of Co(II) complexes with this compound. The study provided insights into the structures, electrochemical properties, and potential biological applications of these complexes (Sobiesiak et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes .
Mode of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that 1-Benzyl-3,5-dimethyl-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which plays a crucial role in many biochemical pathways.
Result of Action
It’s known that similar compounds, such as 3,5-dimethylpyrazole derivatives, have been found to hydrolyze the second messenger camp , which suggests that this compound might have similar effects.
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, since more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters .
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCXNXMLCDHLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345326 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-81-2 | |
Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?
A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.
Q2: What are the structural characteristics of these promising pyrazole derivatives?
A2: The core structure consists of a this compound scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].
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